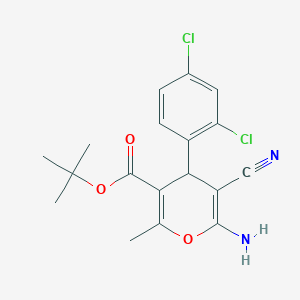![molecular formula C19H19N3OS B4290615 3-ethyl-1,3-thiazolidine-2,4-dione 2-[(1-biphenyl-4-ylethylidene)hydrazone]](/img/structure/B4290615.png)
3-ethyl-1,3-thiazolidine-2,4-dione 2-[(1-biphenyl-4-ylethylidene)hydrazone]
Vue d'ensemble
Description
3-ethyl-1,3-thiazolidine-2,4-dione 2-[(1-biphenyl-4-ylethylidene)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-ethyl-1,3-thiazolidine-2,4-dione 2-[(1-biphenyl-4-ylethylidene)hydrazone] is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-1,3-thiazolidine-2,4-dione 2-[(1-biphenyl-4-ylethylidene)hydrazone] exhibits anti-inflammatory and antioxidant activities. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, the compound has been studied for its potential to reduce oxidative stress and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethyl-1,3-thiazolidine-2,4-dione 2-[(1-biphenyl-4-ylethylidene)hydrazone] in laboratory experiments is its ability to form stable complexes with metal ions, which may enhance the delivery of drugs to specific targets. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 3-ethyl-1,3-thiazolidine-2,4-dione 2-[(1-biphenyl-4-ylethylidene)hydrazone]. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to optimize its synthesis method to increase yield and reduce reaction time. Additionally, the compound may be studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
(2E)-3-ethyl-2-[(E)-1-(4-phenylphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-3-22-18(23)13-24-19(22)21-20-14(2)15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3/b20-14+,21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLXNPBCMDHVQZ-UCUGPLMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)CS/C1=N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4290533.png)
![3,3'-ethane-1,2-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one)](/img/structure/B4290541.png)



![diethyl 5,5'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate)](/img/structure/B4290589.png)
![ethyl 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4290594.png)
![ethyl 2-(4-cyanobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4290595.png)
![2-chloro-5-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4290601.png)
![2-[(5-bromo-1-benzofuran-2-yl)carbonyl]-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4290621.png)
![ethyl 3-[(4-methoxyphenyl)amino]-2-nitroacrylate](/img/structure/B4290622.png)



